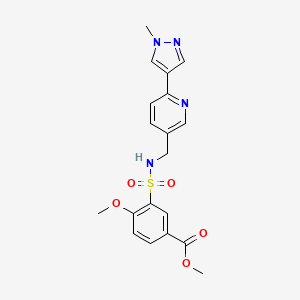
methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Transformations
Scaffold for Highly Functionalised Heterocycles : The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of similar compounds as scaffolds for the development of new highly functionalised heterocycles. This process involves domino 1,3-dipolar cycloaddition and elimination, showcasing the compound's potential in constructing complex molecular architectures (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).
Synthesis of Heterocyclic Systems : Compounds analogous to the subject chemical are used in the synthesis of heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their role as versatile reagents in the preparation of N3-protected amino derivatives and other complex heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Quantum Studies and NLO Properties : Research into novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridines, which share structural similarities with the query compound, involves quantum studies, non-linear optical (NLO) properties, and thermodynamic parameters, highlighting the compound's potential in advanced material science (S. A. Halim, M. Ibrahim, 2022).
Kavalactones and Natural Product Synthesis : The extraction and characterization of kavalactones and benzoic acid derivatives from natural sources, including a compound structurally related to the query molecule, emphasize its relevance in the discovery and synthesis of natural products and potential pharmaceutical applications (B. F. Mazzeu et al., 2017).
Antiproliferative Activity and Tubulin Polymerization Inhibition : The identification of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor from a series of synthesized compounds illustrates the potential of such molecules in antiproliferative applications and cancer research (Hidemitsu Minegishi et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib affects various biochemical pathways involved in cell growth and proliferation . This includes pathways driven by various RET mutations and fusions, which are often implicated in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer .
Pharmacokinetics
It is known that the compound has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of RET by Pralsetinib results in the suppression of cell growth and proliferation . This makes it particularly effective against cancers driven by RET mutations and fusions . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations compared to other multi-kinase inhibitors .
Action Environment
The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action and efficacy
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBEOXWKJGBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

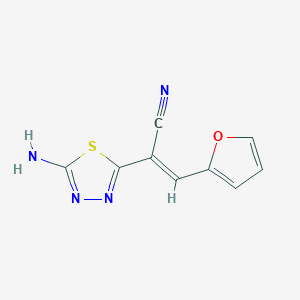
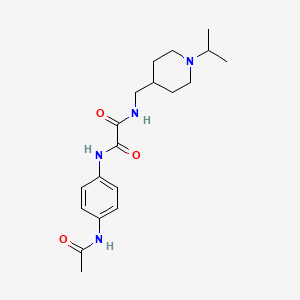
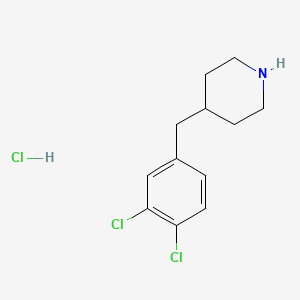
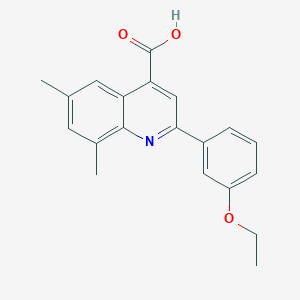
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
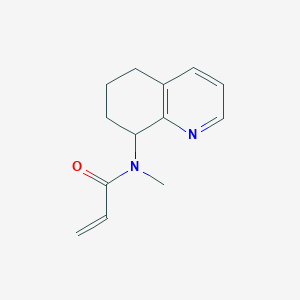




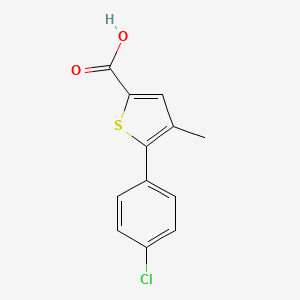
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)